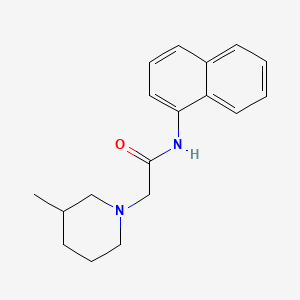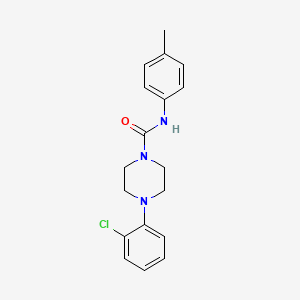
4-(2-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
説明
4-(2-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazines. This compound has been widely studied due to its potential therapeutic applications in the treatment of various mental disorders, including anxiety and depression.
科学的研究の応用
MCPP has been extensively studied for its potential therapeutic applications in the treatment of various mental disorders, including anxiety and depression. It has been shown to have anxiogenic effects, which means that it can induce anxiety-like behavior in animal models. This property has led to the use of 4-(2-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide as a pharmacological tool for studying anxiety and related disorders.
作用機序
The exact mechanism of action of 4-(2-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a non-selective serotonin receptor agonist, with a higher affinity for the 5-HT2A and 5-HT2C receptors. This activation of the serotonin receptors leads to the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. It has been shown to increase heart rate and blood pressure, as well as induce changes in body temperature and metabolism. Additionally, this compound has been shown to affect the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
The use of 4-(2-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide in lab experiments has several advantages, including its ability to induce anxiety-like behavior in animal models, which can be used to study anxiety and related disorders. Additionally, this compound has a well-established synthesis method, making it readily available for research purposes. However, there are also limitations to the use of this compound in lab experiments, including its potential to induce adverse effects, such as increased heart rate and blood pressure.
将来の方向性
There are several future directions for the study of 4-(2-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide. One potential area of research is the development of new therapeutic applications for this compound, including the treatment of anxiety and depression. Additionally, further studies on the mechanism of action of this compound may lead to the development of new drugs that target the serotonin receptors. Finally, the use of this compound in combination with other drugs may lead to the development of new treatment options for various mental disorders.
Conclusion
In conclusion, this compound is a psychoactive drug that has been extensively studied for its potential therapeutic applications in the treatment of various mental disorders, including anxiety and depression. Its synthesis method is well-established, and it has been shown to induce anxiety-like behavior in animal models, making it a valuable pharmacological tool for studying anxiety and related disorders. Further research on the mechanism of action and potential therapeutic applications of this compound may lead to the development of new treatment options for various mental disorders.
特性
IUPAC Name |
4-(2-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-14-6-8-15(9-7-14)20-18(23)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDRURBRFOFTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4423800.png)
![2-{[4-(2-methoxybenzoyl)-1-piperazinyl]carbonyl}-7-methylimidazo[1,2-a]pyridine trifluoroacetate](/img/structure/B4423802.png)
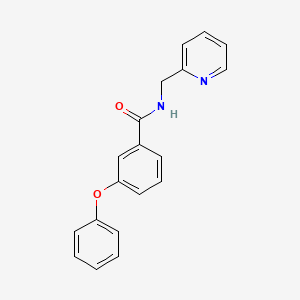
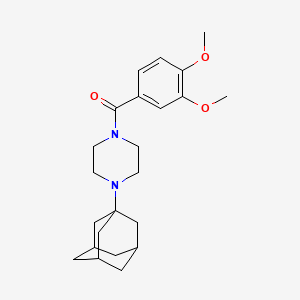
![N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4423818.png)

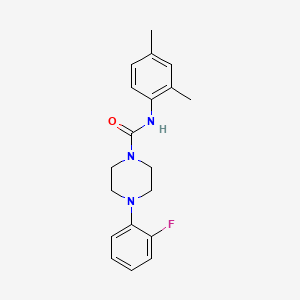
![2-[(3-fluorobenzyl)thio]-4-methylpyrimidine](/img/structure/B4423843.png)
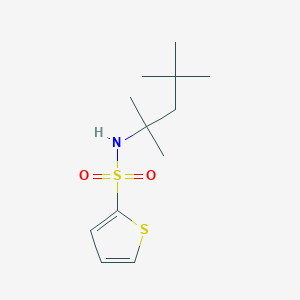
![N-[4-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B4423855.png)
![N-(2,5-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423860.png)

![N-(3-chloro-2-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4423863.png)
